molecular formula C42H27NO12 B3011887 Tris(3',5'-dicarboxy-4-biphenylyl)amine CAS No. 1347748-59-7

Tris(3',5'-dicarboxy-4-biphenylyl)amine

Cat. No. B3011887
CAS RN: 1347748-59-7
M. Wt: 737.673
InChI Key: BKJUCTFGLOCGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(3',5'-dicarboxy-4-biphenylyl)amine is a compound that is related to a class of materials known for their photo- and electro-active properties. While the specific compound this compound is not directly mentioned in the provided papers, related compounds such as tri(biphenyl-4-yl)amine have been studied for their amorphous molecular material properties, indicating the potential for similar properties in this compound .

Synthesis Analysis

The synthesis of related compounds involves strategic functionalization of aromatic amines. For instance, tris(4-formylphenyl)amine, a key building block in materials chemistry, was synthesized through a two-flask process from triphenylamine, which proved to be more efficient than previous methods . Although the synthesis of this compound is not explicitly described, the methodologies applied to similar compounds suggest that a multi-step synthetic route involving selective functionalization could be employed.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using techniques such as X-ray crystallography. For example, the structure of tris(2-benzimidazylmethyl)amine was determined and showed significant intermolecular hydrogen bonding and π-π stacking interactions . These structural features are critical in understanding the solid-state packing and could be relevant to the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of related aryl amine compounds has been explored in various contexts. The indirect anodic oxidation of amines mediated by brominated aryl amines, such as tris(4-bromophenyl)amine, has been shown to be an effective method for converting benzyl amines to Schiff bases . This suggests that this compound could potentially participate in similar oxidation reactions or serve as a mediator in electron transfer processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in the same family as this compound have been characterized to some extent. Tri(biphenyl-4-yl)amine, for example, forms an amorphous glass with a glass-transition temperature of 76 °C and exhibits high hole drift mobility, which is significant for its application in electronic devices . These findings provide a basis for inferring the properties of this compound, which may also exhibit glass-forming ability and electronic conductivity.

Scientific Research Applications

Photopolymerization and Light-Harvesting

  • Tris(4-(thiophen-2-yl)phenyl)amine derivatives, related to Tris(3',5'-dicarboxy-4-biphenylyl)amine, are used as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. These compounds have high polymerization efficiencies and can overcome oxygen inhibition in polymerization processes (Zhang et al., 2015).

Electroluminescence and Light-Emitting Diodes (LEDs)

  • Tris(3′-(1-phenyl-1H-benzimidazol-2-yl)biphenyl-4-yl)amine (TBBI) derivatives, closely related to this compound, are used in organic light-emitting diodes (OLEDs). They offer excellent thermal stability and good solubility in common solvents, making them suitable for fabricating phosphorescent OLEDs (Ge et al., 2008).

Two-Photon Absorption Materials

  • Certain triphenylamine derivatives, akin to this compound, serve as two-photon photopolymerization and optical data storage chromophores. These materials show large two-photon absorption cross-sections and are efficient in two-photon initiated polymerization abilities (Tian et al., 2007).

Redox Activity and π Bonding

  • Similar compounds, such as tris(aminophenol), show significant π donation and are involved in ligand-based oxidations and metal-centered reductions. These properties are key in understanding the electronic structure and bonding in coordination complexes (Marshall-Roth & Brown, 2015).

Electroluminescence and OLED Fabrication

  • Star-shaped bipolar molecules, which include derivatives of this compound, are used in OLEDs. Their structure supports a balance between hole-transporting and electron-transporting properties, contributing to improved performance in OLEDs (Ge et al., 2008).

Gas Separation Applications

  • Hyperbranched polyimides, derived from triamine monomers similar to this compound, are used in gas separation applications. These polymers exhibit significant properties for effective separation processes (Fang, Kita & Okamoto, 2000).

Electrochromic Devices

  • Star-shaped conjugated systems derived from thienyl-derivatized poly(triphenylamine)s, related to this compound, are utilized as active materials in electrochromic devices. These materials exhibit color changes under different potentials, making them useful in various applications (Cheng et al., 2012).

Amorphous Molecular Materials

  • Compounds like Tri(biphenyl-4-yl)amine show potential as photo- and electro-active amorphous molecular materials. These materials form amorphous glasses and exhibit high hole drift mobility, making them relevant in electronic applications (Inada et al., 1994).

properties

IUPAC Name

5-[4-[4-(3,5-dicarboxyphenyl)-N-[4-(3,5-dicarboxyphenyl)phenyl]anilino]phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H27NO12/c44-37(45)28-13-25(14-29(19-28)38(46)47)22-1-7-34(8-2-22)43(35-9-3-23(4-10-35)26-15-30(39(48)49)20-31(16-26)40(50)51)36-11-5-24(6-12-36)27-17-32(41(52)53)21-33(18-27)42(54)55/h1-21H,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJUCTFGLOCGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N(C3=CC=C(C=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC=C(C=C5)C6=CC(=CC(=C6)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H27NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

737.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.